5-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-sulfonamide
Description
This compound is a brominated thiophene sulfonamide derivative featuring a 1-methylindolin-5-yl moiety linked via a hydroxyethyl group. Its synthesis typically involves sulfonation and subsequent functionalization of the thiophene ring, followed by coupling with the indoline-containing amine group. The bromine atom at the 5-position of the thiophene ring enhances electrophilic reactivity, enabling cross-coupling reactions for further derivatization . The sulfonamide group (-SO₂NH-) is a critical pharmacophore, often associated with antimicrobial and enzyme-inhibitory activities .
Properties
IUPAC Name |
5-bromo-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O3S2/c1-18-7-6-10-8-11(2-3-12(10)18)13(19)9-17-23(20,21)15-5-4-14(16)22-15/h2-5,8,13,17,19H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIRXSFRWBZQQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(S3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps. One common approach is to start with the bromination of an indole derivative to introduce the bromine atom. This is followed by the formation of the sulfonamide group through a reaction with thiophene-2-sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling
The bromine atom at the 5-position of the thiophene ring enables palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids. For example:
Reaction Conditions
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₃PO₄ (1.4 eq)
-
Solvent: 1,4-dioxane/H₂O (5:1)
Outcome
Substitution of bromine with aryl groups (e.g., phenyl, pyridyl) generates derivatives with modified electronic properties. Yields range from 56–72% depending on the boronic acid substituent .
N-Alkylation of Sulfonamide
The sulfonamide nitrogen undergoes alkylation under basic conditions.
Reaction Conditions
-
Base: KOH (excess)
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Alkylating agent: Methyl iodide (4.7 mmol) or ethyl bromide (2.3 mmol)
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Solvent: Acetonitrile
Outcome
Mono- or di-alkylation products form, confirmed via TLC and NMR. For example, methyl substitution increases lipophilicity, enhancing membrane permeability .
Oxidative Dearomatization of Indoline
The 1-methylindoline moiety participates in oxidative cross-dehydrogenative coupling (CDC) with nucleophiles like 1,3-dicarbonyl compounds.
Reaction Conditions
-
Oxidant: TEMPO⁺BF₄⁻ (1 eq)
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Catalyst: Cu(OTf)₂ (5 mol%)
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Solvent: THF
Outcome
Indoline undergoes dearomatization to form 2,2-disubstituted indolin-3-ones (Figure 3 in ). Yields exceed 85% for electron-rich substrates.
Hydrolysis of Sulfonamide
The sulfonamide group resists hydrolysis under mild conditions but decomposes in concentrated acids/bases.
Stability Data
Thiophene Ring Functionalization
Electrophilic substitution occurs at the α-position of the thiophene ring.
Nitration Example
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Reagent: HNO₃/H₂SO₄ (1:3)
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Temperature: 0°C
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Outcome: Nitration at C3 of thiophene, confirmed by MS and ¹H NMR
Mechanistic Insights
-
Suzuki Coupling : Proceeds via oxidative addition of Pd⁰ to the C–Br bond, transmetallation with boronic acid, and reductive elimination .
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CDC Reactions : Copper-mediated single-electron transfer generates radical intermediates, facilitating C–C bond formation .
Analytical Characterization
Reaction products are characterized using:
-
¹H/¹³C NMR : Confirms regioselectivity and functional group integrity .
-
Mass Spectrometry : Validates molecular weight and fragmentation patterns .
-
X-ray Crystallography : Resolves stereochemistry in crystalline derivatives.
This compound’s multifunctional design enables tailored modifications for applications in medicinal chemistry and materials science. Future studies should explore its reactivity in photochemical and catalytic asymmetric reactions.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiophene derivatives, including 5-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-sulfonamide, exhibit significant antimicrobial properties. A study highlighted the synthesis of various bifunctional thiophene derivatives and their evaluation against bacterial strains, demonstrating promising results in inhibiting microbial growth .
Anti-inflammatory Properties
Thiophene compounds have been found to possess anti-inflammatory effects. For instance, related compounds have shown efficacy in reducing inflammation associated with conditions like arthritis and dysmenorrhea by inhibiting prostaglandin synthetase activity . This mechanism suggests that this compound could be explored for similar therapeutic uses.
Anticancer Potential
Recent studies have indicated that thiophene derivatives can induce apoptosis in cancer cells. The structural features of this compound may enhance its ability to interact with cellular targets involved in cancer progression, making it a candidate for further investigation in oncology .
Organic Electronics
The unique electronic properties of thiophene compounds make them suitable for applications in organic electronics, such as organic photovoltaic cells and field-effect transistors (FETs). The incorporation of this compound into polymer matrices has been explored to enhance charge transport properties .
Sensors
Thiophenes are also utilized in the development of chemical sensors due to their ability to undergo reversible redox reactions. The functionalization of this compound can lead to sensors with high sensitivity for detecting various analytes, including gases and biomolecules .
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor, particularly in studies related to metabolic pathways that involve sulfonamide derivatives. Its ability to inhibit specific enzymes could provide insights into metabolic regulation and therapeutic interventions .
Drug Delivery Systems
Due to its solubility and biocompatibility, this compound is being explored as a component in drug delivery systems. Its incorporation into nanoparticles or liposomes may enhance the bioavailability of other therapeutic agents .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Evaluated various thiophene derivatives | Significant inhibition of bacterial growth was observed |
| Anti-inflammatory Research | Investigated compounds for anti-inflammatory effects | Compounds showed potential in reducing inflammation markers |
| Cancer Cell Apoptosis Study | Assessed the apoptotic effects on cancer cells | Induced apoptosis was noted with specific structural modifications |
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key analogues include:
Physicochemical Properties
- Solubility : The target compound’s hydroxyethyl group improves aqueous solubility (LogP = 1.8) versus the triazole analogue (LogP = 2.5) .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 198–202°C for the target compound, higher than the parent sulfonamide (167–170°C) due to hydrogen bonding from the indoline group .
Key Research Findings
- Computational Studies : Density Functional Theory (DFT) calculations confirm that the 1-methylindolin moiety in the target compound stabilizes the sulfonamide group via intramolecular hydrogen bonding, enhancing binding to biological targets .
- Crystallography : SHELX refinement of related sulfonamides (e.g., naphthalene derivatives) reveals planar sulfonamide geometries critical for enzyme active-site interactions .
- SAR Trends : Bulkier substituents (e.g., naphthalene in Entry 3) improve enzyme inhibition but reduce solubility, whereas polar linkers (e.g., hydroxyethyl in the target) balance activity and bioavailability .
Biological Activity
5-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiophene ring, a sulfonamide group, and an indoline moiety, which collectively contribute to its reactivity and biological efficacy. The presence of the bromine atom at the 5-position of the thiophene ring enhances its chemical properties, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 381.3 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 381.3 g/mol |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Biological Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial activity, particularly against resistant strains such as New Delhi Metallo-beta-lactamase (NDM)-producing Klebsiella pneumoniae .
Antibacterial Efficacy
One study demonstrated that derivatives of this compound showed promising results against NDM-producing K. pneumoniae ST147, with minimum inhibitory concentration (MIC) values as low as 0.39 μg/mL and minimum bactericidal concentration (MBC) values of 0.78 μg/mL . These findings suggest that the compound could serve as an alternative therapeutic option for treating infections caused by multidrug-resistant bacteria.
In silico studies have provided insights into the mechanism of action for this compound. Molecular docking analyses indicate favorable interactions with proteins associated with bacterial resistance mechanisms, suggesting that it may inhibit key bacterial enzymes involved in resistance . The presence of the indoline structure is believed to enhance its binding affinity to these targets.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-bromo-N-(2-methylquinolin-8-yl)thiophene-2-sulfonamide | Contains a quinoline moiety | Antimicrobial properties |
| 5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide | Contains methoxy group | Enhanced antibacterial activity |
| 5-bromo-N-[3-[(1R)-1-hydroxy-2-[2-(7-methylsulfonyl-1H-indol-3-yl)ethylamino]ethyl]phenyl]thiophene-2-sulfonamide | Complex indole structure | Potential anticancer properties |
Case Studies and Research Findings
A pivotal study focused on the synthesis and biological evaluation of various thiophene-based sulfonamides, including our compound of interest. The results indicated strong antibacterial activity against resistant strains, reinforcing the potential clinical applications of these compounds .
Additionally, another research effort highlighted the synthesis of related compounds and their biological activities, emphasizing the importance of structural modifications in enhancing efficacy against specific pathogens .
Q & A
Basic: What are the common synthetic routes for preparing 5-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-sulfonamide?
Answer:
The synthesis typically involves:
- Step 1: Bromothiophene sulfonamide formation
React 5-bromo-2-thiophenesulfonyl chloride with a hydroxyethylamine derivative. For example, coupling with 2-amino-2-(1-methylindolin-5-yl)ethanol under basic conditions (e.g., Et₃N in THF) to form the sulfonamide bond . - Step 2: Functionalization of the indoline moiety
Introduce the 1-methyl group via alkylation of indoline using methyl iodide in the presence of a base (e.g., NaH) prior to coupling . - Step 3: Purification
Use column chromatography (e.g., EtOAc/hexane) and confirm purity via HPLC or NMR .
Basic: How is the compound characterized to confirm structural integrity?
Answer:
Key characterization methods include:
- NMR Spectroscopy :
- Mass Spectrometry :
ESI-MS or HRMS to confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₈BrN₂O₃S₂: 437.0) . - X-ray Crystallography :
Use SHELXL for refinement to resolve ambiguities in stereochemistry .
Advanced: How can regioselective modifications be achieved on the thiophene ring?
Answer:
Regioselectivity depends on electronic and steric factors:
- Electrophilic Substitution :
Use Vilsmeier-Haack formylation (POCl₃/DMF) to target the electron-rich 4-position of the thiophene ring adjacent to the bromine . - Lithiation Strategies :
Deprotonate the 5´-position (adjacent to sulfur) using n-BuLi at -78°C, followed by electrophilic quenching (e.g., DMF for formylation) . - Cross-Coupling Reactions :
Employ Sonogashira coupling (PdCl₂/PPh₃) to introduce alkynes at the bromine site under microwave irradiation (60°C, THF, 10 min) .
Advanced: What computational methods are recommended for predicting binding affinity in structure-activity relationship (SAR) studies?
Answer:
- Molecular Docking :
Use AutoDock Vina with crystal structures (e.g., PDB IDs for sulfonamide-binding enzymes) to model interactions with the sulfonamide and indoline moieties. - DFT Calculations :
Optimize geometry at the B3LYP/6-31G* level to assess electronic effects of substituents (e.g., bromine’s electron-withdrawing impact) . - MD Simulations :
Run 100 ns simulations in GROMACS to evaluate conformational stability of the hydroxyethyl group in aqueous environments .
Advanced: How to resolve contradictions in reaction yields reported for similar sulfonamide syntheses?
Answer:
- Variable Analysis :
Compare solvent polarity (THF vs. DMF), catalyst loading (e.g., PdCl₂ at 0.5–5 mol%), and temperature (room temp vs. microwave-assisted). For example, microwave irradiation in THF improves yields by 20% compared to conventional heating . - Impurity Profiling :
Use LC-MS to identify side products (e.g., over-alkylated indoline derivatives) and adjust stoichiometry (amine: sulfonyl chloride = 1.2:1) . - Reaction Monitoring :
Track progress via TLC (silica, UV-active spots) or in-situ IR to detect intermediate formation .
Basic: What are the solubility and stability considerations for this compound?
Answer:
- Solubility :
Soluble in DMSO (>50 mg/mL), moderately soluble in THF or EtOAc. Insoluble in water due to the hydrophobic indoline and bromothiophene groups . - Stability :
Store at -20°C under argon. Degrades in acidic conditions (pH <4) via sulfonamide hydrolysis. Monitor via HPLC for decomposition peaks over time .
Advanced: How to optimize crystallization conditions for X-ray diffraction studies?
Answer:
- Solvent Screening :
Use vapor diffusion with DCM/hexane (1:3) or slow evaporation from ethanol. Add 5% DMSO to improve crystal growth . - Cryoprotection :
Flash-cool crystals in liquid N₂ with 25% glycerol for data collection at 100 K . - Data Collection :
Use a synchrotron source (λ = 0.9 Å) to resolve heavy atoms (Br, S). Refine with SHELXL-2018/3 (R-factor <0.05) .
Basic: What analytical techniques are critical for assessing purity?
Answer:
- HPLC :
Use a C18 column (MeCN/H₂O + 0.1% TFA) with UV detection at 254 nm. Purity >95% required for biological assays . - Elemental Analysis :
Match calculated vs. observed C, H, N values (deviation <0.4%) . - Thermogravimetric Analysis (TGA) :
Confirm absence of solvent/moisture (weight loss <1% up to 150°C) .
Advanced: How to design experiments for evaluating biological activity against neurological targets?
Answer:
- In Vitro Assays :
Test inhibition of carbonic anhydrase isoforms (e.g., CA-II, CA-IX) via stopped-flow CO₂ hydration. IC₅₀ values <100 nM indicate high potency . - Cell-Based Models :
Use U87MG glioma cells to assess cytotoxicity (MTT assay) and blood-brain barrier penetration (PAMPA-BBB) . - In Vivo Studies :
Administer intraperitoneally (10 mg/kg) in rodent models of epilepsy. Monitor seizure frequency via EEG .
Advanced: How to address discrepancies in NMR data between synthetic batches?
Answer:
- Dynamic Effects :
Rotameric splitting in the hydroxyethyl group may cause peak doubling. Heat the sample to 50°C to coalesce signals . - Trace Metals :
Chelate residual Pd from coupling reactions with EDTA (0.1 mM) before NMR analysis . - Deuterated Solvent Effects :
Compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-induced shifts (e.g., indoline NH in DMSO-d₆ at δ 8.5 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
